![molecular formula C18H17N3 B2943138 Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine CAS No. 872344-80-4](/img/structure/B2943138.png)
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural attributes, holds promise in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine typically involves the cyclocondensation of ortho-phenylenediamines with appropriate aldehydes or ketones under acidic conditions . One common method includes the reaction of ortho-phenylenediamine with propargyl aldehyde in the presence of an acid catalyst, followed by methylation to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance yield and efficiency . This method involves heating a mixture of reactants in a microwave reactor, which significantly reduces reaction time and improves product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is unique due to the presence of the prop-2-ynyl group, which enhances its reactivity and potential biological activity . This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in scientific research and industry .
Biologische Aktivität
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18N4
- Molecular Weight : 270.34 g/mol
The structure features a dimethylamino group and a benzimidazole moiety, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to act as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, it may inhibit IRAK4, a kinase implicated in autoimmune diseases and inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells .
- Antimicrobial Effects : Some derivatives of benzimidazole compounds, including this one, have demonstrated activity against various gram-positive and gram-negative bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. Key parameters include:
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 20.3 - 124 |
Volume of Distribution (L/kg) | 4.8 - 46.7 |
Half-life (h) | 1.3 - 6.6 |
Bioavailability (%) | 12% |
These values indicate a moderate clearance rate and variable bioavailability, which are crucial for determining dosing regimens in clinical settings.
Case Study 1: Cancer Therapy
A study investigated the efficacy of this compound as a potential therapeutic agent for cancer treatment. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Inflammatory Diseases
Another study focused on the anti-inflammatory effects of this compound in a rat model of autoimmune disease. Administration led to a marked reduction in inflammatory markers and improved clinical scores compared to control groups, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-ynylbenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h1,5-12H,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAVXFVNOAANEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.